molecular formula C12H14O B1413671 1-Ethynyl-3-isobutoxybenzene CAS No. 2169102-40-1

1-Ethynyl-3-isobutoxybenzene

Cat. No. B1413671
M. Wt: 174.24 g/mol
InChI Key: PUIKAUITERIZKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods used to synthesize the compound. It includes the reactants, conditions, and the mechanism of the reaction .


Molecular Structure Analysis

This involves the analysis of the molecular structure of the compound. It includes the type and number of atoms, the arrangement of atoms, and the type of bonds between the atoms .


Chemical Reactions Analysis

This involves the study of the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .


Physical And Chemical Properties Analysis

This involves the study of the physical and chemical properties of the compound. Physical properties include color, odor, density, melting point, boiling point, and solubility. Chemical properties include reactivity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

Host-Guest Interactions

The study of host-guest interactions of novel V-shaped enediynes, including compounds similar to 1-Ethynyl-3-isobutoxybenzene, reveals the formation of unexpected complex structures in crystalline states. These interactions are characterized by hydrogen bonding, leading to the creation of tetrahedral cavities filled with water molecules, indicating potential applications in the design of novel crystalline materials and molecular encapsulation processes (Schmittel et al., 2001).

Organic Synthesis

Ethynyl-substituted benzene compounds have been utilized in molybdenum-mediated cyclocarbonylation reactions to produce bicyclic ketones. This demonstrates their role in facilitating complex organic transformations, which could be applied in the synthesis of pharmacologically relevant molecules or novel organic materials (Datta & Liu, 2005).

Molecular Electronics

Research on acceptor and donor substituted bis(alkoxy)phenyl ethynyl oligomers has explored their thermal stability and optical properties, including fluorescence and nonlinearity, suggesting applications in the development of materials for molecular electronics and photonics (Amin et al., 2017).

Catalysis

The PtBr2-catalyzed transformation of allyl(o-ethynylaryl)carbinol derivatives into functionalized indenes showcases the role of ethynyl-substituted compounds in catalysis, particularly in the formal sp^3 C-H bond activation. This highlights their utility in catalytic processes for organic synthesis, potentially offering new pathways for chemical transformations (Bajracharya et al., 2006).

Environmental Applications

Electrochemical studies on the destruction of aromatic compounds suggest potential applications in environmental remediation, particularly in wastewater treatment. While not directly related to 1-Ethynyl-3-isobutoxybenzene, these studies indicate the broader applicability of ethynyl-substituted compounds in environmental science (Zhelovitskaya et al., 2020).

Safety And Hazards

This involves the study of the safety measures and hazards associated with the compound. It includes toxicity, flammability, and precautions to be taken while handling the compound .

Future Directions

This involves the potential applications and research directions for the compound .

properties

IUPAC Name

1-ethynyl-3-(2-methylpropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-4-11-6-5-7-12(8-11)13-9-10(2)3/h1,5-8,10H,9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIKAUITERIZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-3-isobutoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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